molecular formula C21H24N2O4 B2849483 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-54-5

2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2849483
CAS No.: 852155-54-5
M. Wt: 368.433
InChI Key: JTQXZRVDXAECMT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound offered for biochemical research. It belongs to a class of benzamide derivatives that are explored in various scientific fields. Researchers are investigating structurally similar compounds for their potential as protein-protein interaction inhibitors and as modulators of biological targets such as protein tyrosine phosphatases and chymase enzymes . The molecular structure, which incorporates a benzamide core linked to a pyrrolidin-2-one group via a methylene bridge, is of significant interest in medicinal chemistry for the design of novel therapeutic agents. It is critical to note that certain novel synthetic compounds, particularly new structural analogs of controlled substances, are subject to increasing regulatory scrutiny. For instance, the US Drug Enforcement Administration (DEA) has recently placed several new benzimidazole-opioids into schedule I of the Controlled Substances Act due to their potential for abuse and public health hazard . Furthermore, the illicit drug market continues to see the emergence of novel psychoactive substances (NPS), including new designer opioids and other non-regulated compounds . This product is strictly for Research Use Only and is not intended for human consumption, diagnostic use, or any other application outside of a controlled laboratory setting. Researchers must ensure their work complies with all applicable laws and regulations in their country. The compound is supplied with batch-specific quality control documentation to ensure identity and purity for research integrity.

Properties

IUPAC Name

2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-11-6-4-9-16(18)21(25)23(15-22-14-8-13-20(22)24)17-10-5-7-12-19(17)26-2/h4-7,9-12H,3,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQXZRVDXAECMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes an ethoxy group, a methoxyphenyl moiety, and a pyrrolidinyl group, suggests possible interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4}. The structural features include:

  • Ethoxy Group : Enhances solubility and reactivity.
  • Methoxyphenyl Moiety : Potentially contributes to biological activity through aromatic interactions.
  • Pyrrolidinyl Group : Known for its ability to interact with various enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to insulin signaling and cell survival.
  • Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways associated with inflammation and cancer.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound exhibit significant activity against pancreatic β-cell dysfunction. For instance, related compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress in β-cells, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on naphthalene derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

StudyFindings
Study 1 A derivative of the compound showed an IC50 value of 0.07μM0.07\mu M against protein tyrosine phosphatase 1B (PTP1B), indicating strong inhibitory activity relevant for type 2 diabetes treatment .
Study 2 Related compounds demonstrated enhanced insulin-stimulated glucose uptake without significant cytotoxicity, highlighting their potential in diabetes management .
Study 3 Investigations into the compound's interaction with cancer cell lines revealed inhibition of growth and induction of apoptosis, supporting its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Compound A Naphthalene derivativeModerate anticancer activity
Compound B Pyrrolidine analogStrong PTP1B inhibition
Target Compound Ethoxy-Methoxy-PyrrolidinePotential antidiabetic and anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzamide derivatives, emphasizing substituent effects, synthesis routes, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Applications/Findings Evidence ID
Target Compound :
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 2-ethoxy benzoyl
- N-(2-methoxyphenyl)
- N-(2-oxopyrrolidin-1-yl)methyl
- High lipophilicity (ethoxy, methoxy)
- Pyrrolidinone for H-bonding
Potential CNS modulation (inferred from 2-methoxyphenyl motif) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-methyl benzoyl
- N-(2-hydroxy-1,1-dimethylethyl)
- Hydroxy and dimethyl groups enhance solubility
- N,O-bidentate directing group
Metal-catalyzed C–H bond functionalization
25I-NBOMe - 2-(4-iodo-2,5-dimethoxyphenyl)ethyl
- N-(2-methoxyphenyl)methyl
- Psychedelic phenethylamine core
- 2-methoxyphenyl enhances serotonin receptor affinity
Potent 5-HT2A agonist (hallucinogenic)
N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide (Nitro-MPPF) - 4-nitro benzoyl
- Piperazinyl-ethyl and pyridinyl groups
- Nitro group for electron withdrawal
- Piperazine for CNS targeting
Serotonergic receptor ligand (potential anxiolytic applications)
AH-7921 - 3,4-dichloro benzoyl
- N-{[1-(dimethylamino)cyclohexyl]methyl}
- Dichloro and cyclohexyl groups enhance rigidity Synthetic opioid receptor agonist
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) - Sulfamoyl benzoyl
- Oxadiazole and methoxybenzyl
- Sulfamoyl for antifungal activity
- Oxadiazole for metabolic stability
Antifungal agent (Candida spp. inhibition)

Key Structural and Functional Insights

Substituent-Driven Lipophilicity and Bioavailability :

  • The 2-ethoxy group in the target compound enhances lipophilicity compared to the 3-methyl group in ’s compound, which prioritizes solubility .
  • The 2-methoxyphenyl motif is shared with 25I-NBOMe (), where it contributes to high serotonin receptor affinity. This suggests the target compound may interact with similar CNS targets but lacks the phenethylamine backbone critical for psychedelic activity .

Pyrrolidinone vs. Pyrrolidinones are associated with improved blood-brain barrier penetration in neuroactive compounds .

Synthetic Routes: Benzamides are commonly synthesized via acyl chloride or acid coupling with amines (e.g., ’s reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol) . The target compound likely employs similar methods, with sequential alkylation to install the pyrrolidinone-methyl group.

Pharmacological Implications :

  • The absence of electron-withdrawing groups (e.g., nitro in Nitro-MPPF or chloro in AH-7921) may reduce the target compound’s receptor-binding potency compared to these derivatives .
  • Unlike LMM5’s sulfamoyl group, which confers antifungal activity, the target compound’s ethoxy and methoxyphenyl groups suggest a focus on CNS or anti-inflammatory applications .

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound dissects into:

  • 2-Ethoxybenzoic acid : Carboxylic acid precursor.
  • N-(2-Methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine : Bifunctional secondary amine.

Direct Amidation via Coupling Reagents

DPDTC/TPGS-750-M Mediated Coupling in Water

This method employs DPDTC for carboxylic acid activation, followed by amine coupling in a micellar aqueous environment (2 wt% TPGS-750-M). Key steps:

  • Acid Activation : 2-Ethoxybenzoic acid reacts with DPDTC (1.05 equiv) at 60°C for 3–4 hours, forming a thioester intermediate.
  • Amine Coupling : Addition of N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine (1.0 equiv) with EtOAc (10 vol%) and TPGS-750-M/H₂O (0.5 M).
  • Workup : Extraction with EtOAc, sequential washes with NaOH/HCl, and silica gel chromatography.

Yield : 85–94%
Green Metrics : PMI = 15.3, E-factor = 0.94

Acetic Acid Reflux Method

Adapted from EP2420490B1, this approach uses acetic acid as both solvent and catalyst:

  • Reaction Setup : 2-Ethoxybenzoic acid (1.0 equiv) and amine (1.2 equiv) refluxed in acetic acid for 16–24 hours.
  • Isolation : Precipitation via HCl addition, filtration, and recrystallization from EtOAc/hexanes.

Yield : 72–78%

Detailed Synthetic Procedures

Micellar Aqueous-Phase Synthesis

Materials
  • 2-Ethoxybenzoic acid (1.55 g, 7.4 mmol)
  • DPDTC (2.607 g, 10.5 mmol)
  • N-(2-Methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine (1.905 g, 8.88 mmol)
  • TPGS-750-M/H₂O (2 wt%, 18 mL)
Procedure
  • Activation : Combine acid and DPDTC in a flame-dried flask under argon. Add TPGS-750-M/H₂O and stir at 60°C for 4 hours.
  • Coupling : Inject amine and EtOAc (10 vol%). Stir at 60°C for 6 hours.
  • Workup : Extract with EtOAc (3 × 3 mL), wash with 1 M NaOH/HCl, concentrate, and purify via silica gel (1:1 EtOAc/hexanes).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 4H), 6.90 (d, J = 8.0 Hz, 1H), 4.52 (s, 2H), 3.85 (s, 3H), 3.45–3.20 (m, 4H), 2.40–2.20 (m, 4H), 1.45 (t, J = 7.0 Hz, 3H).
  • HPLC Purity : 98.5% (C18, 1.0 mL/min, 220 nm).

Reaction Optimization and Comparative Analysis

Coupling Agent Screening

Coupling Agent Temp (°C) Yield (%) PMI
DPDTC 60 94 15.3
HATU 25 85 34
EDC 25 78 46

Solvent Systems

Solvent Surfactant Yield (%) Reaction Time (h)
H₂O/TPGS-750-M Yes 94 6
Acetic Acid No 78 24
THF/MeOH No 72 48

Scale-Up and Industrial Considerations

Large-Scale Protocol (100 mmol)

  • Reactors : 1 L jacketed vessel with mechanical stirring.
  • Conditions : 60°C, 6 hours, TPGS-750-M/H₂O (2 wt%).
  • Productivity : 2.25 kg (94% yield) after silica gel purification.

Recycling of Aqueous Phase

  • Reuse : TPGS-750-M/H₂O recycled twice with <5% yield drop.
  • Limitations : Volume loss during extraction limits >3 cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling reactions between substituted benzamides and pyrrolidinone derivatives. Key parameters include:

  • Temperature : Maintain 60–80°C during amide bond formation to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like EDCI/HOBt for efficient activation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 439.2) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P21/n space group) .

Q. How can purity and stability be ensured during purification?

  • Methodological Answer :

  • Recrystallization : Use methanol/water mixtures (70:30 v/v) for high-purity crystals .
  • Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what design strategies improve target binding?

  • Methodological Answer :

  • SAR Studies : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl) to enhance enzyme inhibition .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinity to targets like kinases (ΔG = −9.2 kcal/mol) .
  • Key Structural Features :
SubstituentBioactivity TrendTarget Interaction
2-Ethoxy↑ SolubilityHydrophobic pockets
Pyrrolidinone↑ Metabolic stabilityH-bond with proteases

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Standardized Protocols : Control cell passage number, serum concentration, and incubation time (e.g., 48–72 hours) .
  • Structural Confirmation : Compare batch purity via LC-MS and ¹H NMR to rule out degradation .

Q. How can computational tools guide the design of derivatives with enhanced fluorescence or binding properties?

  • Methodological Answer :

  • DFT Calculations : Optimize electronic transitions (e.g., HOMO-LUMO gap < 3.5 eV) for fluorescence .
  • Molecular Dynamics : Simulate binding kinetics (e.g., RMSD < 2 Å over 100 ns) to assess target stability .
  • QSAR Models : Corrogate substituent electronegativity with logP values (r² > 0.85) .

Q. What strategies are used to study enzyme interactions and binding kinetics?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding (KD = 1–10 µM) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = −15 kJ/mol) during ligand-receptor binding .
  • Fluorescence Quenching : Monitor tryptophan residue changes (λex = 280 nm) upon compound addition .

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